molecular formula C23H28N2O2 B11226925 1-(4-methylphenyl)-N-[4-(4-morpholinyl)phenyl]cyclopentanecarboxamide

1-(4-methylphenyl)-N-[4-(4-morpholinyl)phenyl]cyclopentanecarboxamide

Cat. No.: B11226925
M. Wt: 364.5 g/mol
InChI Key: DPWRVYGNJDWSNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-METHYLPHENYL)-N-[4-(MORPHOLIN-4-YL)PHENYL]CYCLOPENTANE-1-CARBOXAMIDE is a complex organic compound with a molecular formula of C24H32N2O2. It is known for its unique structure, which includes a cyclopentane ring, a morpholine group, and a methylphenyl group. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHYLPHENYL)-N-[4-(MORPHOLIN-4-YL)PHENYL]CYCLOPENTANE-1-CARBOXAMIDE typically involves multiple steps, including the formation of the cyclopentane ring and the introduction of the morpholine and methylphenyl groups. Common reagents used in the synthesis include cyclopentanone, 4-methylbenzyl chloride, and morpholine. The reaction conditions often involve the use of catalysts, such as palladium or platinum, and solvents like dichloromethane or toluene. The reactions are usually carried out under controlled temperatures and pressures to ensure high yields and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHYLPHENYL)-N-[4-(MORPHOLIN-4-YL)PHENYL]CYCLOPENTANE-1-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium or platinum catalysts.

    Substitution: Nucleophiles like sodium hydroxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives with enhanced properties.

Scientific Research Applications

1-(4-METHYLPHENYL)-N-[4-(MORPHOLIN-4-YL)PHENYL]CYCLOPENTANE-1-CARBOXAMIDE is used in a wide range of scientific research applications:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In studies of enzyme inhibition and protein interactions.

    Industry: Used in the production of advanced materials and coatings.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. It can interact with enzymes and proteins, inhibiting their activity or altering their function. The morpholine group is known to enhance the compound’s binding affinity to certain biological targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar compounds include:

    2-(DIMETHYLAMINO)-2-[(4-METHYLPHENYL)METHYL]-1-[4-(MORPHOLIN-4-YL)PHENYL]BUTAN-1-ONE: Known for its use as a photoinitiator in UV-curable coatings.

    4-METHYLPHENYL)-N-[4-(MORPHOLIN-4-YL)PHENYL]CYCLOHEXANE-1-CARBOXAMIDE: Similar structure but with a cyclohexane ring instead of cyclopentane.

The uniqueness of 1-(4-METHYLPHENYL)-N-[4-(MORPHOLIN-4-YL)PHENYL]CYCLOPENTANE-1-CARBOXAMIDE lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions, making it a versatile compound in various research fields.

Properties

Molecular Formula

C23H28N2O2

Molecular Weight

364.5 g/mol

IUPAC Name

1-(4-methylphenyl)-N-(4-morpholin-4-ylphenyl)cyclopentane-1-carboxamide

InChI

InChI=1S/C23H28N2O2/c1-18-4-6-19(7-5-18)23(12-2-3-13-23)22(26)24-20-8-10-21(11-9-20)25-14-16-27-17-15-25/h4-11H,2-3,12-17H2,1H3,(H,24,26)

InChI Key

DPWRVYGNJDWSNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CCCC2)C(=O)NC3=CC=C(C=C3)N4CCOCC4

Origin of Product

United States

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